molecular formula C20H16Cl3N3O2S2 B12143456 2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide

2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B12143456
M. Wt: 500.8 g/mol
InChI Key: WCELQPQBAMTENI-UHFFFAOYSA-N
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Description

2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tricyclic core, introduction of the prop-2-en-1-yl group, and subsequent functionalization to introduce the sulfanyl and acetamide groups.

    Formation of the Tricyclic Core: This step involves cyclization reactions using appropriate reagents and catalysts to form the tricyclic structure.

    Introduction of the Prop-2-en-1-yl Group: This step typically involves alkylation reactions using prop-2-en-1-yl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide: This compound is unique due to its specific functional groups and tricyclic structure.

    Other Tricyclic Compounds: Similar compounds include those with tricyclic cores but different functional groups, such as this compound.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its tricyclic structure, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H16Cl3N3O2S2

Molecular Weight

500.8 g/mol

IUPAC Name

2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C20H16Cl3N3O2S2/c1-2-6-26-19(28)16-11-4-3-5-14(11)30-18(16)25-20(26)29-9-15(27)24-17-12(22)7-10(21)8-13(17)23/h2,7-8H,1,3-6,9H2,(H,24,27)

InChI Key

WCELQPQBAMTENI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl)SC4=C2CCC4

Origin of Product

United States

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